molecular formula C15H9Cl2NO3S2 B2664516 5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE CAS No. 1367579-02-9

5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2664516
CAS No.: 1367579-02-9
M. Wt: 386.26
InChI Key: BFCUCAXKVNZMRB-JYOAFUTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones and chromones.

Preparation Methods

The synthesis of 5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:

Chemical Reactions Analysis

5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((6,8-DICHLORO-4-OXO(4H-CHROMEN-3-YL))METHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with microbial cell components, leading to the inhibition of essential biological processes. The molecular targets include enzymes and proteins crucial for microbial survival .

Comparison with Similar Compounds

Compared to other thiazolidinones and chromones, this compound is unique due to its dual functional groups, which enhance its antimicrobial activity. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

(5Z)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3S2/c1-2-18-14(20)11(23-15(18)22)3-7-6-21-13-9(12(7)19)4-8(16)5-10(13)17/h3-6H,2H2,1H3/b11-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCUCAXKVNZMRB-JYOAFUTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=COC3=C(C2=O)C=C(C=C3Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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